molecular formula C12H12N4O4 B3856327 ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate

ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate

Cat. No.: B3856327
M. Wt: 276.25 g/mol
InChI Key: ZNIAQKGJSXDEMZ-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a nitrophenyl group, and a hydrazinylidene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl cyanoacetate with 2-methyl-4-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the hydrazinylidene linkage. The reaction mixture is often refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

Ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate exerts its effects involves interactions with specific molecular targets. The cyano and nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazinylidene moiety may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate can be compared to other similar compounds such as:

  • Ethyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate
  • Ethyl (2Z)-2-cyano-2-[(4-nitrophenyl)hydrazinylidene]acetate

These compounds share similar structural features but differ in the substituents on the phenyl ring or the nature of the cyano group. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-3-20-12(17)11(7-13)15-14-10-5-4-9(16(18)19)6-8(10)2/h4-6,14H,3H2,1-2H3/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIAQKGJSXDEMZ-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate
Reactant of Route 2
ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate
Reactant of Route 3
Reactant of Route 3
ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate
Reactant of Route 4
Reactant of Route 4
ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate
Reactant of Route 5
Reactant of Route 5
ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate
Reactant of Route 6
Reactant of Route 6
ethyl (2Z)-2-cyano-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.